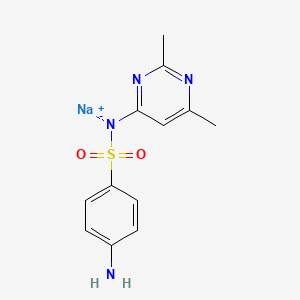![molecular formula C23H32N6O4S B7796585 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one” is known as Vardenafil-d5. It is a deuterium-labeled phosphodiesterase inhibitor that is selective for phosphodiesterase type 5 and phosphodiesterase type 1. This compound is closely related to other phosphodiesterase inhibitors such as sildenafil and tadalafil in both structure and function .
准备方法
Synthetic Routes and Reaction Conditions
Vardenafil-d5 is synthesized by incorporating deuterium into the molecular structure of Vardenafil. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route involves multiple steps, including the preparation of intermediate compounds and the final deuterium incorporation .
Industrial Production Methods
The industrial production of Vardenafil-d5 follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance .
化学反应分析
Types of Reactions
Vardenafil-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Vardenafil-d5 into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vardenafil-d5.
科学研究应用
Vardenafil-d5 has several scientific research applications, including:
Chemistry: Used in kinetic isotope effect studies to understand reaction mechanisms.
Biology: Employed in studies involving phosphodiesterase inhibition and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to phosphodiesterase inhibition.
Industry: Utilized as an internal standard in nuclear magnetic resonance (NMR) experiments.
作用机制
Vardenafil-d5 exerts its effects by inhibiting phosphodiesterase type 5 and phosphodiesterase type 1. This inhibition prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to prolonged signal transduction and its subsequent effects. The molecular targets include the active sites of phosphodiesterase enzymes, where Vardenafil-d5 binds and inhibits their activity .
相似化合物的比较
Similar Compounds
Sildenafil: Another phosphodiesterase inhibitor with a similar structure and function.
Tadalafil: Shares structural and functional similarities with Vardenafil-d5.
Aminocaproic acid: Though not a phosphodiesterase inhibitor, it shares some mechanistic similarities in terms of enzyme inhibition
Uniqueness
Vardenafil-d5 is unique due to its deuterium labeling, which provides distinct advantages in kinetic isotope effect studies and as an internal standard in NMR experiments. This labeling enhances the stability and allows for more precise measurements in various scientific applications .
属性
IUPAC Name |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECKRCOLJRRGGV-QKLSXCJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=O)C4=C(N=C(N4N3)CCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796507.png)


![2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate](/img/structure/B7796521.png)

![sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796544.png)
![2-[(6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B7796547.png)



![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)



